N-cyclopropylguanidine hydrochloride
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Overview
Description
N-cyclopropylguanidine hydrochloride is a chemical compound with the molecular formula C4H10ClN3. It is a derivative of guanidine, featuring a cyclopropyl group attached to the guanidine moiety.
Preparation Methods
The synthesis of N-cyclopropylguanidine hydrochloride typically involves the reaction of cyclopropylamine with a guanidine precursor. One common method is the reaction of cyclopropylamine with S-methylisothiourea, which yields the desired guanidine derivative after deprotection . Industrial production methods may involve catalytic guanylation reactions using transition metals to enhance efficiency and yield .
Chemical Reactions Analysis
N-cyclopropylguanidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can participate in substitution reactions where the cyclopropyl group or the guanidine moiety is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions
Scientific Research Applications
N-cyclopropylguanidine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of N-cyclopropylguanidine hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-cyclopropylguanidine hydrochloride can be compared with other guanidine derivatives such as:
N-cyclopropylguanidine: Similar in structure but without the hydrochloride component.
Cyclopropylguanidine: Lacks the hydrochloride group, affecting its solubility and reactivity.
Other guanidine derivatives: Such as aminoguanidine and methylguanidine, which have different substituents on the guanidine moiety. The uniqueness of this compound lies in its specific structural features and the presence of the cyclopropyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
168627-33-6; 207974-05-8 |
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Molecular Formula |
C4H10ClN3 |
Molecular Weight |
135.6 |
IUPAC Name |
2-cyclopropylguanidine;hydrochloride |
InChI |
InChI=1S/C4H9N3.ClH/c5-4(6)7-3-1-2-3;/h3H,1-2H2,(H4,5,6,7);1H |
InChI Key |
ZQAUSVZGWDBBNT-UHFFFAOYSA-N |
SMILES |
C1CC1N=C(N)N.Cl |
solubility |
not available |
Origin of Product |
United States |
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